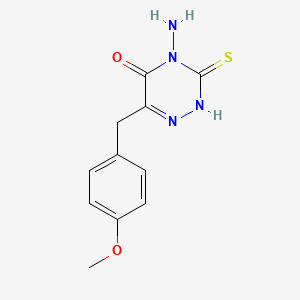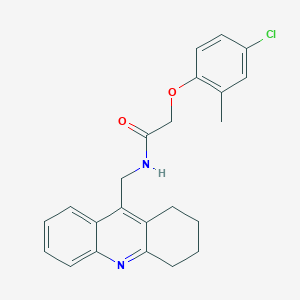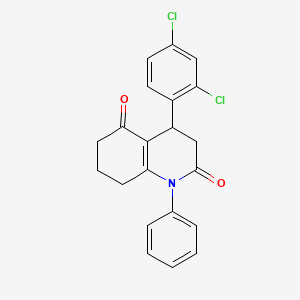![molecular formula C17H13N3O2 B11501649 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile](/img/structure/B11501649.png)
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile is a complex organic compound that features an indole moiety, a nitro group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile typically involves the reaction of indole derivatives with nitroalkenes. One common method is the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient approach to synthesizing this compound . The reaction conditions often include the use of acid catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[1-(1H-indol-3-yl)-2-aminoethyl]benzonitrile, while oxidation can lead to different oxidized derivatives.
Scientific Research Applications
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety makes it relevant for studying biological processes and interactions.
Industry: Used in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. For example, similar compounds have been shown to covalently bind to specific cysteine residues in proteins, preventing their activation .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(1H-indol-3-yl)-2-nitroethyl]-2-methoxyphenol
- 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
- 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Uniqueness
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile is unique due to its combination of an indole moiety, a nitro group, and a benzonitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-[1-(1H-indol-3-yl)-2-nitroethyl]benzonitrile |
InChI |
InChI=1S/C17H13N3O2/c18-9-12-5-7-13(8-6-12)16(11-20(21)22)15-10-19-17-4-2-1-3-14(15)17/h1-8,10,16,19H,11H2 |
InChI Key |
FOSRPTZGRLXXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B11501577.png)

![18,18-dimethyl-14-morpholin-4-yl-17-oxa-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11501584.png)
![2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11501592.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11501593.png)
![3-morpholino-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B11501605.png)


![4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11501615.png)
![N-(1-phenylethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501625.png)
![N-{4-[(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]phenyl}acetamide](/img/structure/B11501632.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B11501645.png)
